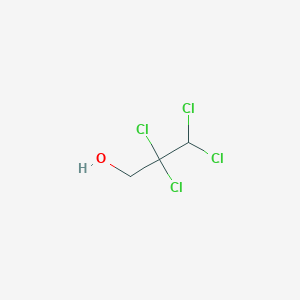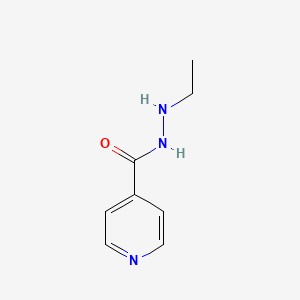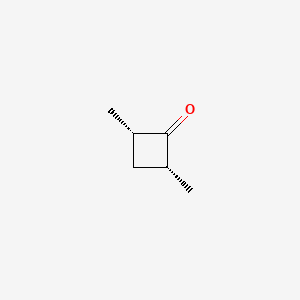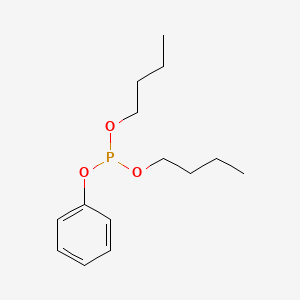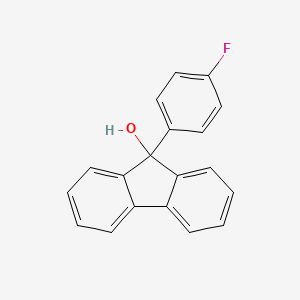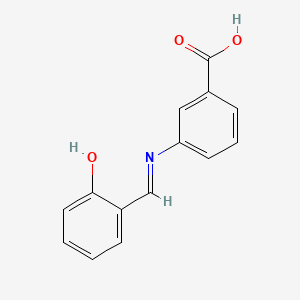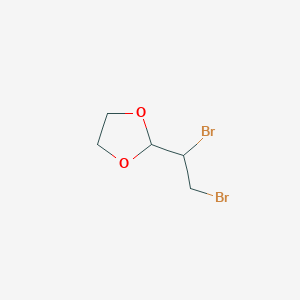
2-(1,2-Dibromoethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dibromoethyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a dibromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dibromoethyl)-1,3-dioxolane typically involves the bromination of ethyl-substituted dioxolane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,2-Dibromoethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted dioxolanes, while elimination reactions can produce alkenes.
Aplicaciones Científicas De Investigación
2-(1,2-Dibromoethyl)-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as flame retardants.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dibromoethyl)-1,3-dioxolane involves its interaction with various molecular targets. The dibromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound of interest in studies related to enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
1,2-Dibromoethane: Similar in structure but lacks the dioxolane ring.
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Contains additional bromine atoms and a cyclohexane ring.
1,2-Dibromo-1-phenylethane: Features a phenyl group instead of a dioxolane ring.
Uniqueness: 2-(1,2-Dibromoethyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the dibromoethyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
5267-72-1 |
|---|---|
Fórmula molecular |
C5H8Br2O2 |
Peso molecular |
259.92 g/mol |
Nombre IUPAC |
2-(1,2-dibromoethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H8Br2O2/c6-3-4(7)5-8-1-2-9-5/h4-5H,1-3H2 |
Clave InChI |
FBHUUURCMGEUOS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


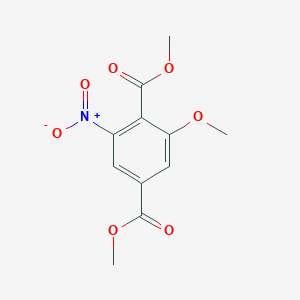
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
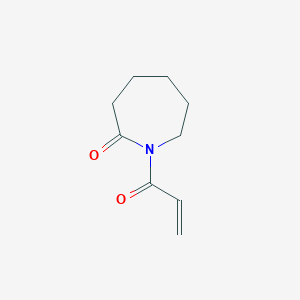
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
